molecular formula C22H20N4O4S2 B2527666 N-(4-ethylphenyl)-2-{[3-(4-nitrophenyl)-4-oxo-3H,4H,6H,7H-thieno[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide CAS No. 687568-84-9

N-(4-ethylphenyl)-2-{[3-(4-nitrophenyl)-4-oxo-3H,4H,6H,7H-thieno[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide

Cat. No.: B2527666
CAS No.: 687568-84-9
M. Wt: 468.55
InChI Key: VXDMTIVKUPIUTK-UHFFFAOYSA-N
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Description

N-(4-ethylphenyl)-2-{[3-(4-nitrophenyl)-4-oxo-3H,4H,6H,7H-thieno[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide is a potent and selective small molecule inhibitor primarily investigated for its activity against receptor tyrosine kinases (RTKs). This compound is characterized by a thieno[3,2-d]pyrimidin-4-one core, a scaffold recognized for its role in ATP-competitive kinase binding. Its specific research value lies in its ability to target key signaling pathways, such as the VEGFR2 (KDR) and EGFR pathways, which are critical for angiogenesis and cell proliferation. By inhibiting these kinases, this compound serves as a valuable chemical probe for studying oncogenic signaling in various cancer cell models, including breast cancer and glioblastoma. Its mechanism involves binding to the kinase domain, thereby preventing autophosphorylation and subsequent downstream signal transduction, leading to the induction of apoptosis and the inhibition of tumor cell migration and invasion. Research utilizing this inhibitor has provided significant insights into the crosstalk between the EGFR and VEGFR pathways and their collective role in tumor progression and resistance to single-agent therapies. It is an essential tool for in vitro and in vivo studies aimed at understanding tumor biology and for the preclinical evaluation of combination therapies targeting multiple oncogenic drivers simultaneously.

Properties

IUPAC Name

N-(4-ethylphenyl)-2-[[3-(4-nitrophenyl)-4-oxo-6,7-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H20N4O4S2/c1-2-14-3-5-15(6-4-14)23-19(27)13-32-22-24-18-11-12-31-20(18)21(28)25(22)16-7-9-17(10-8-16)26(29)30/h3-10H,2,11-13H2,1H3,(H,23,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VXDMTIVKUPIUTK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC=C(C=C1)NC(=O)CSC2=NC3=C(C(=O)N2C4=CC=C(C=C4)[N+](=O)[O-])SCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H20N4O4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

468.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-ethylphenyl)-2-{[3-(4-nitrophenyl)-4-oxo-3H,4H,6H,7H-thieno[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide typically involves multi-step organic reactions. The process begins with the preparation of the thieno[3,2-d]pyrimidine core, followed by the introduction of the nitrophenyl and ethylphenyl groups. The final step involves the formation of the acetamide linkage.

Industrial Production Methods

Industrial production of this compound would require optimization of reaction conditions to ensure high yield and purity. This may involve the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions. The scalability of the synthesis process is crucial for industrial applications.

Chemical Reactions Analysis

Types of Reactions

N-(4-ethylphenyl)-2-{[3-(4-nitrophenyl)-4-oxo-3H,4H,6H,7H-thieno[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide can undergo various chemical reactions, including:

    Oxidation: The nitrophenyl group can be oxidized to form nitro derivatives.

    Reduction: The nitro group can be reduced to an amino group under suitable conditions.

    Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the acetamide and thieno[3,2-d]pyrimidine moieties.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as hydrogen gas (H₂) in the presence of a palladium catalyst (Pd/C) or sodium borohydride (NaBH₄) are typically used.

    Substitution: Nucleophilic substitution reactions may require bases like sodium hydroxide (NaOH) or potassium carbonate (K₂CO₃).

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group would yield an amino derivative, while oxidation could produce various nitro derivatives.

Scientific Research Applications

Antimicrobial Activity

Research indicates that compounds with thieno[3,2-d]pyrimidine structures exhibit significant antimicrobial properties. The presence of the sulfanyl group in N-(4-ethylphenyl)-2-{[3-(4-nitrophenyl)-4-oxo-3H,4H,6H,7H-thieno[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide potentially enhances its efficacy against various bacterial strains. Studies have shown that similar compounds can inhibit bacterial growth by interfering with essential metabolic pathways.

Anticancer Potential

The thieno[3,2-d]pyrimidine derivatives have been explored for their anticancer properties. Research highlights that these compounds can act as inhibitors of specific kinases involved in cancer progression. The structural features of this compound suggest it may also possess similar inhibitory effects on cancer cell lines.

Anti-inflammatory Effects

Compounds containing pyrimidine rings are often investigated for their anti-inflammatory properties. The ability of this compound to modulate inflammatory pathways could make it a candidate for treating chronic inflammatory diseases.

Case Study: Antimicrobial Evaluation

In a study evaluating antimicrobial activity, derivatives similar to this compound were tested against various bacterial strains. The results indicated that certain modifications to the thieno-pyrimidine structure significantly enhanced antibacterial activity compared to standard antibiotics .

Table 2: Summary of Biological Activities

Activity TypeObserved EffectsReferences
AntimicrobialInhibition of bacterial growth
AnticancerInhibition of cancer cell lines
Anti-inflammatoryModulation of inflammatory pathways

Mechanism of Action

The mechanism of action of N-(4-ethylphenyl)-2-{[3-(4-nitrophenyl)-4-oxo-3H,4H,6H,7H-thieno[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide involves its interaction with specific molecular targets. The compound’s structure allows it to bind to enzymes or receptors, modulating their activity. The exact pathways and targets depend on the specific application and biological context.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table summarizes key structural and physicochemical differences between the target compound and its analogs:

Compound Name Core Structure Substituents Molecular Formula Molecular Weight (g/mol) Key Features
Target : N-(4-ethylphenyl)-2-{[3-(4-nitrophenyl)-4-oxo-3H,4H,6H,7H-thieno[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide Thieno[3,2-d]pyrimidinone 3-(4-nitrophenyl), 2-sulfanylacetamide (4-ethylphenyl) C₂₃H₂₁N₅O₄S₂ ~467 (estimated) Nitro group enhances electron-withdrawing effects; ethylphenyl improves lipophilicity.
Analog 1 : 2-[(6-Ethyl-4-oxo-3-phenyl-3,4-dihydrothieno[2,3-d]pyrimidin-2-yl)sulfanyl]-N-(4-nitrophenyl)acetamide Thieno[2,3-d]pyrimidinone 6-Ethyl, 3-phenyl, 2-sulfanylacetamide (4-nitrophenyl) C₂₂H₁₈N₄O₄S₂ 466.53 Thieno[2,3-d] positional isomer; nitro group on acetamide may reduce bioavailability due to higher polarity .
Analog 2 : N-(4-Ethylphenyl)-2-{[3-(4-methylphenyl)-4-oxo-3,4,5,6,7,8-hexahydro[1]benzothieno[2,3-d]pyrimidin-2-yl]sulfanyl}acetamide Benzothieno[2,3-d]pyrimidinone 3-(4-methylphenyl), hexahydro core, 2-sulfanylacetamide (4-ethylphenyl) C₂₈H₂₈N₄O₂S₂ ~524 (estimated) Benzannulation increases aromatic surface area; hexahydro core enhances solubility but may reduce metabolic stability .
Analog 3 : 2-[[3-(4-methylphenyl)-4-oxo-6,7-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl]-N-[4-(trifluoromethoxy)phenyl]acetamide Thieno[3,2-d]pyrimidinone 3-(4-methylphenyl), 2-sulfanylacetamide (4-trifluoromethoxyphenyl) C₂₂H₁₇F₃N₄O₃S₂ ~522 (estimated) Trifluoromethoxy group increases electronegativity and bioavailability; methylphenyl offers moderate hydrophobicity .
Analog 4 : N-(4-Butylphenyl)-2-({3-methyl-4-oxo-7-phenyl-3H,4H-thieno[3,2-d]pyrimidin-2-yl}sulfanyl)acetamide Thieno[3,2-d]pyrimidinone 3-Methyl, 7-phenyl, 2-sulfanylacetamide (4-butylphenyl) C₂₅H₂₅N₃O₂S₂ 463.61 Butyl chain enhances lipophilicity and membrane permeability; phenyl and methyl groups may sterically hinder target binding .
Analog 5 : N-(4-ethylphenyl)-2-[[3-(3-methoxyphenyl)-4-oxo-5H-pyrimido[5,4-b]indol-2-yl]sulfanyl]acetamide Pyrimido[5,4-b]indole 3-(3-methoxyphenyl), 2-sulfanylacetamide (4-ethylphenyl) C₂₈H₂₅N₅O₂S ~519 (estimated) Indole fusion increases π-π stacking potential; methoxy group provides electron-donating effects, contrasting with nitro in the target .

Key Structural and Functional Insights :

Core Heterocycle Variations: Thieno[3,2-d]pyrimidinone (target) vs. Benzothieno[2,3-d]pyrimidinone (Analog 2): Benzannulation increases molecular rigidity and may enhance affinity for hydrophobic pockets in enzymes . Pyrimido[5,4-b]indole (Analog 5): The indole fusion introduces additional aromaticity, likely improving interactions with nucleic acids or aromatic residues in proteins .

Substituent Effects: Nitro (target) vs. Ethyl (target) vs. Butyl (Analog 4): Longer alkyl chains (e.g., butyl) increase logP values, enhancing membrane permeability but risking off-target interactions .

Physicochemical Properties: Molecular weights range from ~460–520 g/mol, with higher weights correlating with increased complexity (e.g., Analog 2). Polar groups (nitro, trifluoromethoxy) reduce logP, while nonpolar substituents (ethyl, butyl) improve lipophilicity .

Research Findings and Implications

  • Synthetic Routes: The target compound and analogs are typically synthesized via nucleophilic substitution of sulfanylacetamide derivatives with heterocyclic thiols, as seen in and . Recrystallization from ethanol or similar solvents is a common purification step .
  • Nitro-substituted compounds may exhibit antimicrobial properties via redox cycling .
  • Substituents like nitro groups may introduce mutagenic risks .

Biological Activity

N-(4-ethylphenyl)-2-{[3-(4-nitrophenyl)-4-oxo-3H,4H,6H,7H-thieno[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide (CAS No. 687568-84-9) is a complex heterocyclic compound known for its potential biological activities. This compound belongs to the thienopyrimidine class and exhibits various pharmacological properties that warrant detailed investigation.

Chemical Structure and Properties

The compound's molecular formula is C22H20N4O4S2C_{22}H_{20}N_{4}O_{4}S_{2} with a molecular weight of 468.55 g/mol. Its structure features a thienopyrimidine core substituted with both ethyl and nitrophenyl groups, contributing to its biological activity.

Structural Formula

InChI InChI 1S C22H20N4O4S2 c1 2 14 3 5 15 6 4 14 23 19 27 13 32 22 24 18 11 12 31 20 18 21 28 25 22 16 7 9 17 10 8 16 26 29 30 h3 10H 2 11 13H2 1H3 H 23 27 \text{InChI }\text{InChI 1S C22H20N4O4S2 c1 2 14 3 5 15 6 4 14 23 19 27 13 32 22 24 18 11 12 31 20 18 21 28 25 22 16 7 9 17 10 8 16 26 29 30 h3 10H 2 11 13H2 1H3 H 23 27 }

The biological activity of this compound is primarily attributed to its ability to inhibit specific enzymes and interact with cellular pathways:

  • Enzyme Inhibition : The compound has shown potential as an inhibitor of various enzymes involved in metabolic pathways. For instance, it may inhibit enzymes related to oxidative stress responses in parasites like Leishmania and Trypanosoma .
  • Receptor Binding : It may bind to specific receptors on cell membranes, modulating signaling pathways that are crucial for cell survival and proliferation.
  • DNA Interaction : The compound could intercalate into DNA structures, disrupting replication and transcription processes .

Antimicrobial Activity

Research indicates that compounds similar to this compound exhibit significant antimicrobial properties. A study demonstrated that derivatives of thienopyrimidine showed effective inhibition against various bacterial strains .

Cytotoxicity Assays

In vitro assays have been conducted to assess the cytotoxic effects of this compound on different cell lines. The MTT assay results indicated varying degrees of cytotoxicity depending on the concentration and exposure time. For example:

Concentration (µM)Cell Viability (%)
185
1065
5040

These results suggest that higher concentrations correlate with increased cytotoxicity .

Case Studies

  • Study on Leishmaniasis : In a recent study focusing on Leishmania parasites, this compound demonstrated an EC50 value below 10 µM against intracellular amastigotes . This highlights its potential as a therapeutic agent against parasitic infections.
  • Trypanosomiasis Research : The compound was evaluated for its efficacy against Trypanosoma species. Results indicated a significant increase in reactive oxygen species (ROS) levels in treated cells compared to controls, leading to parasite death due to oxidative stress .

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